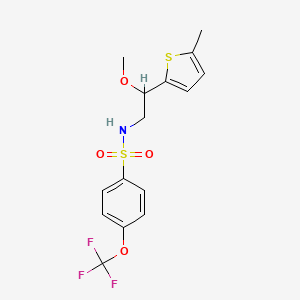

![molecular formula C9H8LiN3O2 B2648316 Lithium(1+) ion 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 2230803-44-6](/img/structure/B2648316.png)

Lithium(1+) ion 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+) ion 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate, commonly known as LiDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. LiDMP is a derivative of lithium, a naturally occurring element that has been used for decades as a treatment for bipolar disorder. In recent years, LiDMP has emerged as a promising alternative to traditional lithium salts due to its improved safety profile and enhanced therapeutic properties.

Scientific Research Applications

- Imidazo[1,5-a]pyrimidines exhibit structural similarity to purine bases (e.g., adenine and guanine). Researchers have explored their potential as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for rheumatoid arthritis treatment, and antibacterial agents .

- The synthesis of imidazo[1,5-a]pyrimidines involves cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. Asymmetrical 1,3-diketones lead to a mixture of regioisomers .

- Silicon-based anode materials are promising for lithium-ion batteries due to their high theoretical capacity and low working voltage platform. Modified silicon anodes, including imidazo[1,5-a]pyrimidine derivatives, have been investigated for improved battery performance .

- Lithium ions must pass through membranes during battery charging and discharging. Understanding their selectivity mechanisms is crucial. Research has shown that lithium ions undergo dehydration processes to reduce their volume, allowing them to traverse channels with small sizes .

- Imidazoles play a vital role in functional molecules used across various applications. Recent advances in the regiocontrolled synthesis of substituted imidazoles have focused on constructing specific bonds during imidazole formation .

- Efficient and rapid procedures for synthesizing imidazo[1,2-a]pyrimidine derivatives have been explored. Supported gold nanoparticles serve as catalysts, enabling green and sustainable synthesis routes .

- Under acidic conditions, imidazo[1,5-a]pyrimidine can convert into 3H-imidazo[4,5-b]pyridine via a new version of Dimroth rearrangement. This involves cleavage of C–N bonds and formation of C–C bonds, expanding the compound’s reactivity .

Medicinal Chemistry and Drug Development

Lithium-Ion Battery Materials

Membrane Selectivity Mechanisms

Regiocontrolled Synthesis of Substituted Imidazoles

Green Synthesis Using Supported Gold Nanoparticles

Conversion of Imidazo[1,5-a]pyrimidine Core

properties

IUPAC Name |

lithium;2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2.Li/c1-5-3-6(2)12-4-10-7(9(13)14)8(12)11-5;/h3-4H,1-2H3,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMUVGVIDXEWFC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=CC(=NC2=C(N=CN12)C(=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium(1+) ion 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride](/img/structure/B2648234.png)

![(2R,5S)-1,5-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2648241.png)

![5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2648243.png)

![5-((4-Ethylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2648248.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2648256.png)